4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine
Description
Properties
IUPAC Name |
(4-methoxypiperidin-1-yl)-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9-7-11(16-8-9)12(14)13-5-3-10(15-2)4-6-13/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIHEGAGMVAEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 4-Methoxypiperidine
The most straightforward method involves reacting 4-methoxypiperidine with 4-methylthiophene-2-carbonyl chloride. This one-step acylation is efficient under basic conditions:
Procedure :
-
Dissolve 4-methoxypiperidine (1.0 equiv) in anhydrous dichloromethane (DCM).
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Add triethylamine (2.5 equiv) as a base to scavenge HCl.
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Slowly add 4-methylthiophene-2-carbonyl chloride (1.2 equiv) at 0°C.
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Yield : 65–75%
Key Advantage : Minimal purification steps and high atom economy.
Stepwise Protection and Acylation
For substrates sensitive to acylating agents, a protection-deprotection strategy is employed:
Step 1: Boc Protection
-
Protect 4-methoxypiperidine with tert-butoxycarbonyl (Boc) anhydride in THF.
Step 2: Acylation -
React Boc-protected piperidine with 4-methylthiophene-2-carbonyl chloride.
Step 3: Deprotection -
Remove Boc group using trifluoroacetic acid (TFA) in DCM.
Yield : 50–60% (over three steps)
Application : Preferred for substrates requiring selective functionalization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 72 | 98 |
| THF | 40 | 68 | 95 |
| Acetonitrile | 25 | 55 | 90 |
Polar aprotic solvents like DCM maximize yield by stabilizing the acyl chloride intermediate. Elevated temperatures in THF reduce reaction time but may promote side reactions.
Base Selection
| Base | Equiv | Yield (%) |
|---|---|---|
| Triethylamine | 2.5 | 72 |
| Diisopropylethylamine | 2.5 | 70 |
| Pyridine | 3.0 | 60 |
Triethylamine offers optimal HCl scavenging without steric hindrance. Pyridine’s lower nucleophilicity reduces undesired adduct formation.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, thiophene), 3.80–3.70 (m, 1H, piperidine), 3.40 (s, 3H, OCH₃), 2.45 (s, 3H, SCH₃).
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IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).
Chromatographic Purity
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 8.2 | 98.5 |
| GC-MS | 12.7 | 97.8 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
-
Reactor Type : Microfluidic tubular reactor.
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Conditions : Residence time = 10 min, T = 50°C.
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Throughput : 1.2 kg/day with 85% yield.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Methoxypiperidine | 1200 |
| Acyl Chloride | 800 |
| Solvent Recovery | 95% efficiency |
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine or thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. The mechanism often involves the inhibition of essential bacterial enzymes, disrupting their metabolic pathways .
- Anti-Tubercular Properties : A study highlighted the potential of piperidine derivatives, including this compound, as inhibitors against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications can enhance efficacy against tuberculosis .
- CNS Activity : Piperidine derivatives are known for their neuropharmacological activities. There is ongoing investigation into their effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .
Chemical Biology
- Biochemical Pathways : The compound may interact with various biological macromolecules, influencing pathways related to cell proliferation and apoptosis. Its ability to modulate enzyme activity makes it a candidate for further exploration in biochemical studies .
- Drug Development : As a versatile building block, 4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine can be utilized in the synthesis of more complex pharmacophores aimed at targeting specific diseases .
Case Study 1: Antimycobacterial Screening
In a recent study assessing the activity of piperidine derivatives against M. tuberculosis, several analogs demonstrated promising results with IC50 values ranging from 10 to 30 µM. The modifications on the piperidine ring significantly influenced their potency, suggesting that structural optimization could yield more effective anti-tubercular agents .
Case Study 2: Neuropharmacological Effects
Research focused on piperidine derivatives has shown that certain modifications can enhance their interaction with neurotransmitter receptors. In vitro assays indicated that some derivatives exhibited selective binding affinity for serotonin receptors, indicating potential for treating mood disorders .
Mechanism of Action
The mechanism of action of 4-methoxy-1-(4-methylthiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
Key structural analogs and their differences are summarized below:
Key Observations :
- Steric Effects : The 4-methylthiophene-2-carbonyl group introduces steric bulk compared to smaller alkyl or biphenyl esters (e.g., COB-3). This may reduce binding affinity to compact active sites but improve selectivity .
- Electronic Properties : The sulfur atom in the thiophene ring enhances π-π stacking and polar interactions compared to purely hydrocarbon aromatics (e.g., naphthalene derivatives) .
Physicochemical Properties
Biological Activity
4-Methoxy-1-(4-methylthiophene-2-carbonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a methoxy group and a thiophene-derived carbonyl moiety. The chemical structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H15NOS |
| Molecular Weight | 233.33 g/mol |
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial for bacterial survival and proliferation. Similar derivatives have demonstrated inhibition of enzymes such as dihydroorotase and DNA gyrase, which are vital for nucleic acid synthesis and replication in bacteria.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially making it a candidate for further development as an antibacterial agent. The mode of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Pharmacological Effects
The pharmacological profile of this compound suggests several therapeutic potentials:
- Antibacterial Activity : Studies have shown that derivatives of piperidine can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The IC50 values for related compounds suggest that this class may be effective against resistant strains .
- Cytotoxicity : Toxicity evaluations on normal epithelial cell lines indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain cell viability, suggesting a need for careful dose optimization in therapeutic applications .
Case Studies
Several studies have explored the biological activity of piperidine derivatives similar to this compound:
- Study on Antimycobacterial Activity : A recent study evaluated a series of piperidine derivatives for their ability to inhibit MenA, an enzyme critical for Mtb survival. Compounds showed IC50 values ranging from 13–22 μM, indicating potential effectiveness against tuberculosis .
- In Vitro Toxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on Vero cells. Results indicated varying degrees of toxicity, with some compounds maintaining over 80% cell viability at concentrations below 100 μg/mL .
Summary Table of Biological Activities
Q & A
Basic Research Question
- X-ray crystallography : Resolve piperidine ring puckering and substituent orientation, as demonstrated for similar 4-piperidone derivatives .
- NMR analysis : Assign methoxy (δ ~3.3 ppm) and thiophene proton signals (δ ~6.5–7.5 ppm) using 2D COSY and HSQC .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring no residual solvents or byproducts .
What methodologies are recommended to assess its potential enzyme inhibition or receptor-binding activity?
Advanced Research Question
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for proteases) or colorimetric assays (e.g., MTT for kinase activity) to quantify IC50 values .
- Receptor binding : Perform competitive binding studies with radiolabeled ligands (e.g., [³H]-GABA for neurotransmitter receptors) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate target engagement .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Advanced Research Question
- Thiophene modifications : Replace the 4-methyl group with electron-withdrawing substituents (e.g., Cl, NO2) to enhance electrophilicity and receptor affinity .
- Piperidine substitutions : Introduce bulky groups (e.g., 4-fluorophenyl) to sterically modulate binding pocket interactions .
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .
How should researchers resolve contradictions in bioactivity data across different assay systems?
Advanced Research Question
- Orthogonal assays : Compare results from SPR (binding affinity) with functional assays (e.g., cAMP modulation) to distinguish direct binding vs. downstream effects .
- Cell permeability assessment : Use Caco-2 monolayers to determine if discrepancies arise from poor cellular uptake .
- Proteomic profiling : Identify off-target interactions via affinity pulldown followed by LC-MS/MS .
What strategies are effective for evaluating the compound’s pharmacokinetic properties in preclinical models?
Advanced Research Question
- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life and identify major metabolites via LC-QTOF .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess free fraction .
- BBB permeability : Employ in vitro models (e.g., PAMPA-BBB) or in vivo imaging in rodents .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles, as recommended in SDS for structurally similar pyridine derivatives .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
